N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
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Overview
Description
N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthyridine core, which is a fused bicyclic system containing nitrogen atoms, and is substituted with a difluorophenyl group, a methyl group, and a pyrrolidine-1-carbonyl group.
Scientific Research Applications
N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
Target of Action
The primary target of this compound is the Inhibitor of Apoptosis Protein (IAP) , particularly the X-linked IAP (XIAP) . IAPs are a group of proteins that suppress apoptosis by directly binding to caspase and suppressing its function .
Mode of Action
This compound exhibits a protein degradation induction activity by binding (inhibiting) to IAPs . It induces ubiquitination of target proteins and proteasome degradation by E3 ligase .
Biochemical Pathways
The compound affects the apoptosis pathway by inhibiting IAPs, leading to the suppression of caspase function . This results in the induction of protein degradation, which can influence various disease-related proteins .
Result of Action
The molecular and cellular effects of this compound’s action involve the induction of protein degradation . This can lead to a reduction in disease-related proteins, potentially offering therapeutic benefits for diseases correlated with the target protein, such as cancers, inflammatory diseases, and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The starting materials often include 3,4-difluoroaniline, 7-methyl-1,8-naphthyridine, and pyrrolidine-1-carbonyl chloride. The synthetic route may involve:
Nucleophilic Substitution: The reaction of 3,4-difluoroaniline with 7-methyl-1,8-naphthyridine under basic conditions to form an intermediate.
Acylation: The intermediate is then reacted with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction could produce amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
- N-(3,4-difluorophenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine
Uniqueness
N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluorophenyl group, in particular, can enhance its stability and binding affinity to molecular targets compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-(3,4-difluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O/c1-12-4-6-14-18(25-13-5-7-16(21)17(22)10-13)15(11-23-19(14)24-12)20(27)26-8-2-3-9-26/h4-7,10-11H,2-3,8-9H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDMTMOHRZCACO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)F)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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